2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Overview
Description
Preparation Methods
The synthesis of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux . After the reaction is complete, the product is isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide can be compared with other similar compounds, such as:
3-(5-methyl-1H-pyrazol-3-yl)acetohydrazide: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: This compound has additional functional groups, such as amino and cyano groups, which confer different chemical properties.
3-(1-isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one: This compound has a more complex structure with multiple rings and functional groups, leading to different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-2-5(10-9-4)3-6(11)8-7/h2H,3,7H2,1H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHFQZQZJWGICL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429328 | |
Record name | 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57245-91-7 | |
Record name | 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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